molecular formula C23H19N5O4 B11698787 (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698787
M. Wt: 429.4 g/mol
InChI Key: NPHURDPEIOYIIZ-UHFFFAOYSA-N
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Description

(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-ethoxyphenylhydrazine with 4-nitrobenzaldehyde, followed by cyclization with phenylhydrazine and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazolones, oxides, and other substituted pyrazolones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and analgesic properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation-related conditions.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to various materials.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The nitro and ethoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its ethoxy group, which enhances its solubility and bioavailability. This unique feature makes it a more effective candidate for certain applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C23H19N5O4

Molecular Weight

429.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H19N5O4/c1-2-32-20-14-8-17(9-15-20)24-25-22-21(16-6-4-3-5-7-16)26-27(23(22)29)18-10-12-19(13-11-18)28(30)31/h3-15,26H,2H2,1H3

InChI Key

NPHURDPEIOYIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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